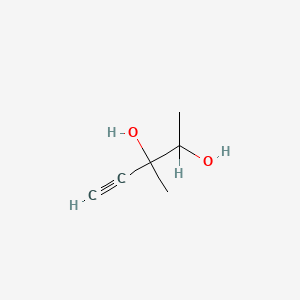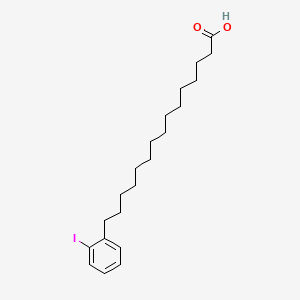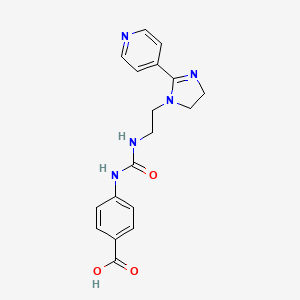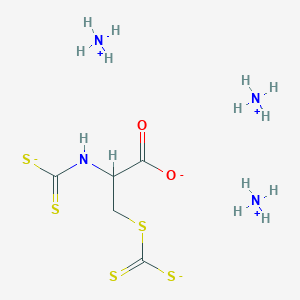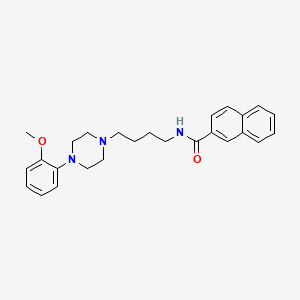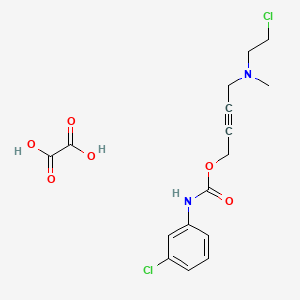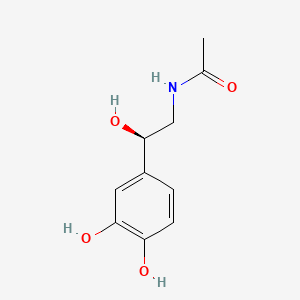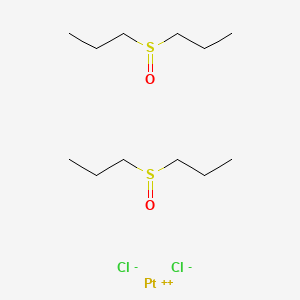![molecular formula C21H27N3O6 B1232080 (16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione CAS No. 62046-87-1](/img/structure/B1232080.png)
(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthyridinomycin is a member of the tetrahydroisoquinoline alkaloid family, known for its complex polycyclic structure and significant biological activities. It was first isolated from the bacterium Streptomyces lusitanus and exhibits potent antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of naphthyridinomycin involves multiple steps, including the formation of a hexacyclic framework containing an oxazolidine ring, a quinone moiety, and a hemiaminal function
Industrial Production Methods: Industrial production of naphthyridinomycin is primarily achieved through fermentation processes using Streptomyces lusitanus. The bacterium is cultured in a nutrient-rich medium, and the compound is extracted and purified from the culture filtrate .
Chemical Reactions Analysis
Types of Reactions: Naphthyridinomycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidatively activated and inactivated by enzymes such as oxidoreductase NapU.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using oxidoreductase NapU.
Reduction: Reductive inactivation using short-chain dehydrogenases/reductases (SDRs) such as NapW.
Substitution: Nucleophilic reagents targeting the electrophilic iminium species.
Major Products:
Oxidation: Formation of electrophilic iminium species.
Reduction: Inactivation of the hemiaminal pharmacophore.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthyridinomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthetic pathways.
Biology: Investigated for its role in bacterial self-resistance mechanisms and DNA alkylation properties.
Industry: Potential applications in developing new antibiotics and anticancer agents.
Mechanism of Action
Naphthyridinomycin exerts its effects primarily through DNA alkylation. The compound forms a highly reactive electrophilic iminium species that efficiently alkylates DNA at the N-2 residue of guanine in GC-rich regions located in the minor groove . This alkylation disrupts DNA replication and transcription, leading to cell death. The compound also employs a sophisticated self-defense mechanism involving oxidative activation and inactivation to avoid self-cytotoxicity .
Comparison with Similar Compounds
Naphthyridinomycin is unique among tetrahydroisoquinoline antibiotics due to its complex hexacyclic structure and potent biological activities. Similar compounds include:
Cyanocycline A: Another tetrahydroisoquinoline antibiotic with antitumor properties.
Bioxalomycin α2: Known for its antimicrobial activities.
Lemonomycin: Exhibits strong antitumor activities.
Compared to these compounds, naphthyridinomycin stands out for its unique mechanism of action involving DNA alkylation and its sophisticated self-defense strategy .
Properties
CAS No. |
62046-87-1 |
|---|---|
Molecular Formula |
C21H27N3O6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4R,9R,16R,18R,21S)-21-hydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione |
InChI |
InChI=1S/C21H27N3O6/c1-8-17(26)13-12(18(27)19(8)29-3)11(7-25)24-16-14-9(6-10(20(24)28)22(14)2)21-23(15(13)16)4-5-30-21/h9-11,14-16,20-21,25,28H,4-7H2,1-3H3/t9?,10?,11-,14?,15+,16+,20-,21+/m0/s1 |
InChI Key |
SXDWNOFDSOXRRM-KZXGJYSISA-N |
SMILES |
CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=C(C5=O)OC)OC)N6C3OCC6 |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)[C@@H]3[C@H]4C5C(CC(N5C)[C@@H](N4[C@H]2CO)O)[C@@H]6N3CCO6)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)O)C6N3CCO6)OC |
Synonyms |
naphthyridinomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


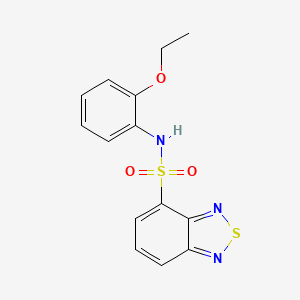
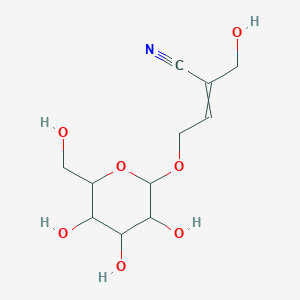
![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)

